

K882: A Technical Guide to its Kinase Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest			
Compound Name:	K882		
Cat. No.:	B15610402	Get Quote	

For Researchers, Scientists, and Drug Development Professionals

Introduction

K882 is a quinazoline-based stilbene derivative identified as a potent inhibitor of Src kinase.[1] [2] It has demonstrated anti-tumor activity, particularly against non-small cell lung cancer (NSCLC), by impeding key cellular processes such as proliferation, migration, and invasion, and by inducing apoptosis.[1][2] Mechanistically, **K882** binds to the ATP-binding hydrophobic pocket of Src, thereby inhibiting its kinase activity and modulating downstream signaling pathways crucial for cancer progression.[1] This technical guide provides a detailed overview of the kinase selectivity profile of **K882**, based on currently available data, outlines relevant experimental methodologies, and visualizes its impact on cellular signaling.

Data Presentation: Kinase Interaction Profile of K882

While a comprehensive screening of **K882** against a broad kinase panel is not publicly available, its primary target has been identified and characterized. The following table summarizes the known quantitative interaction data for **K882**.

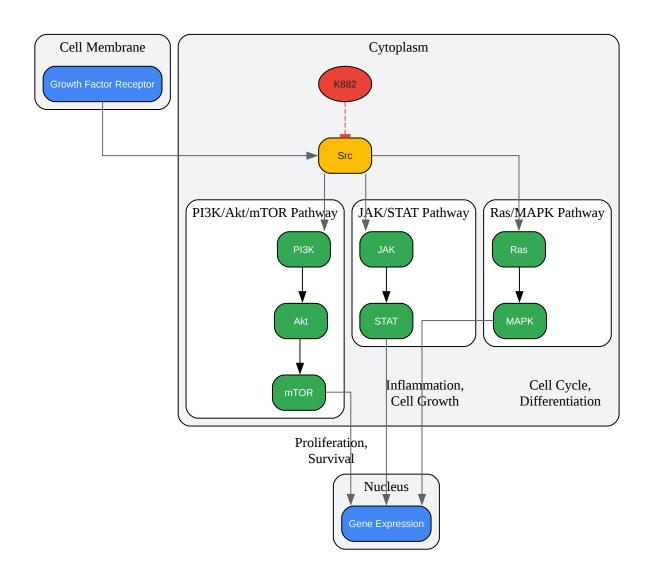
Kinase	Method	Value	Notes
Src	Dissociation Constant (Kd)	0.315 μΜ	Direct binding to the ATP-binding pocket.



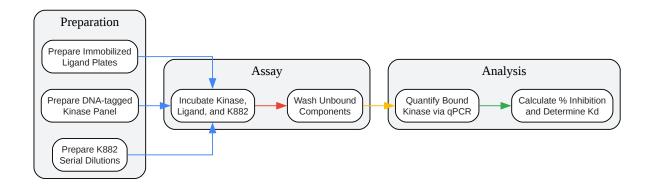
Signaling Pathway Analysis

K882 exerts its anti-tumor effects by inhibiting Src, which in turn blocks the activation of several critical downstream signaling pathways. These include the JAK/STAT, PI3K/Akt/mTOR, and Ras/MAPK pathways, all of which are pivotal in regulating cell growth, proliferation, and survival.[1][2]









Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Identification of a novel Src inhibitor K882 derived from quinazoline-based stilbenes with anti-NSCLC effect PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [K882: A Technical Guide to its Kinase Selectivity Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15610402#k882-selectivity-profile-against-kinase-panel]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com